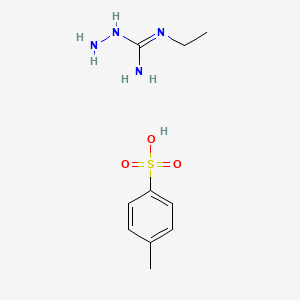
Acetic acid, hydroxyphosphono-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, hydroxyphosphono-, dipotassium salt is a chemical compound with the molecular formula C2H4K2O6P. It is a dipotassium salt derivative of hydroxyphosphonoacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, hydroxyphosphono-, dipotassium salt typically involves the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide. The reaction can be represented as follows:
C2H5O6P+2KOH→C2H4K2O6P+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization processes where hydroxyphosphonoacetic acid is reacted with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Neutralization Reactions: As mentioned, the compound is formed through the neutralization of hydroxyphosphonoacetic acid with potassium hydroxide.
Substitution Reactions: It can undergo substitution reactions where the potassium ions are replaced by other cations.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in various applications.
Common Reagents and Conditions
Reagents: Potassium hydroxide, hydroxyphosphonoacetic acid.
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products Formed
The primary product is acetic acid, hydroxyphosphono-, dipotassium salt. In substitution reactions, the products will vary depending on the substituting cation.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and industrial processes.
Biology
In biological research, it is used to study the effects of chelation on biological systems. It can also be used in the preparation of buffer solutions.
Medicine
In medicine, acetic acid, hydroxyphosphono-, dipotassium salt is explored for its potential use in drug formulations, particularly in the stabilization of active pharmaceutical ingredients.
Industry
Industrially, it is used in water treatment processes to prevent scale formation and corrosion. It is also used in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of acetic acid, hydroxyphosphono-, dipotassium salt primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing scale formation. The molecular targets include various metal ions, and the pathways involve the formation of stable chelate complexes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, hydroxyphosphono-, monosodium salt
- Acetic acid, hydroxyphosphono-, monopotassium salt
- Acetic acid, hydroxyphosphono-, disodium salt
Uniqueness
Acetic acid, hydroxyphosphono-, dipotassium salt is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial, such as in water treatment and industrial cleaning processes.
Properties
CAS No. |
129836-12-0 |
|---|---|
Molecular Formula |
C2H3K2O6P |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
dipotassium;2-[hydroperoxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2K/c3-2(4)1-9(6,7)8-5;;/h5H,1H2,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
HZRXFMZRDOANCM-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])P(=O)([O-])OO.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)

